molecular formula C17H10N4O3S2 B2869211 5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 477242-77-6

5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2869211
CAS No.: 477242-77-6
M. Wt: 382.41
InChI Key: BAYMLYAEYNCIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a synthetic nitro-substituted heterocyclic compound designed for advanced research applications. This molecule integrates a 5-nitrobenzo[b]thiophene core linked via a carboxamide bridge to a 4-(pyridin-2-yl)thiazole moiety, a structure associated with diverse biological potential. Compounds featuring the nitro-thiophene pharmacophore are of significant interest in medicinal chemistry. The thiophene ring system is a privileged structure in drug discovery, ranked 4th among sulfur-containing rings in U.S. FDA-approved small molecules over the past decade, underscoring its therapeutic relevance . The primary research application for this class of compounds is in infectious disease studies. Structurally related nitrothiophene carboxamides have been investigated for their narrow-spectrum antibacterial activity . Their proposed mechanism of action often involves bioreduction by bacterial nitroreductase enzymes, converting the nitro group into active, cytotoxic intermediates that target bacterial cells . This mechanism mirrors that of other nitroheterocyclic prodrugs like delamanid and pretomanid, which are used or under investigation for tuberculosis treatment . The presence of both the thiophene and thiazole rings may enhance the compound's ability to interact with biological targets through π-π stacking and hydrogen bonding, potentially leading to increased binding affinity and specificity . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O3S2/c22-16(15-8-10-7-11(21(23)24)4-5-14(10)26-15)20-17-19-13(9-25-17)12-3-1-2-6-18-12/h1-9H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYMLYAEYNCIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Benzo[b]thiophene 5-NO₂, pyridinyl-thiazole carboxamide Hypothesized enzyme inhibition
Compound 16 (CAS: 2147485-27-4) Thiophene 5-NO₂, 4-(CF₃O)Ph-thiazole Narrow-spectrum antibacterial
GSK735826A Dioxolo-benzo-thiazole Pyridinyl-thiazole amine Antitubercular (PanK/PyrG inhibition)
CDD-934506 () Oxadiazole-sulfanyl 4-Methoxyphenyl, 4-nitrophenyl Not explicitly stated
  • Heterocyclic Diversity : The benzo[b]thiophene core may confer greater metabolic stability compared to thiophene (Compound 16) or oxadiazole (CDD-934506) systems due to increased aromatic conjugation .

Mechanistic Insights

  • Antibacterial Activity : Compound 16’s narrow-spectrum activity suggests that the trifluoromethoxy-phenyl substituent may limit target range, whereas the pyridinyl group in the target compound could broaden target engagement .
  • Enzyme Inhibition : GSK735826A and related compounds inhibit M. tuberculosis PanK and PyrG, critical for CoA and CTP biosynthesis. The target compound’s nitro group and benzo[b]thiophene may similarly disrupt nucleotide-binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.